molecular formula C11H8N2O2 B1290118 [2,3'-Bipyridine]-4-carboxylic acid CAS No. 1214384-41-4

[2,3'-Bipyridine]-4-carboxylic acid

Cat. No.: B1290118
CAS No.: 1214384-41-4
M. Wt: 200.19 g/mol
InChI Key: ZGPKFTUSQWWSDH-UHFFFAOYSA-N
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Description

[2,3'-Bipyridine]-4-carboxylic acid is a heterocyclic compound featuring two pyridine rings connected at the 2- and 3'-positions, with a carboxylic acid group at the 4-position of one pyridine ring. Bipyridine derivatives are widely studied for their coordination chemistry, catalytic activity, and roles in supramolecular assemblies due to their nitrogen-rich aromatic systems and functionalizable carboxylic acid groups .

Properties

IUPAC Name

2-pyridin-3-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)8-3-5-13-10(6-8)9-2-1-4-12-7-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPKFTUSQWWSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-4-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling reaction , where 2-pyridyl zinc bromide reacts with 2-bromopyridine derivatives in the presence of a palladium catalyst. This reaction can be enhanced by microwave irradiation, significantly reducing the reaction time .

Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions . These reactions include Suzuki, Stille, and Ullmann couplings, which are performed under both homogeneous and heterogeneous conditions. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: [2,3’-Bipyridine]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form bipyridine alcohols.

    Substitution: The hydrogen atoms on the pyridine rings can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products Formed:

    Oxidation: Bipyridine carboxylates.

    Reduction: Bipyridine alcohols.

    Substitution: Halogenated bipyridine derivatives.

Scientific Research Applications

Coordination Chemistry

Ligand Properties
[2,3'-Bipyridine]-4-carboxylic acid functions as a bidentate ligand due to the presence of nitrogen atoms in the pyridine rings and the carboxylic acid group. This allows it to form stable complexes with various metal ions, enhancing their properties for specific applications.

Case Study: Metal Complexes
Research has demonstrated that complexes formed with this compound exhibit enhanced catalytic activity in various reactions. For instance, its coordination with transition metals has been shown to improve the efficiency of catalytic cycles in organic transformations, such as cross-coupling reactions and oxidation processes .

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs)
The compound is utilized in the synthesis of dyes for dye-sensitized solar cells. The carboxylic acid groups anchor the dye to titanium dioxide (TiO2) surfaces, facilitating effective electron transfer upon light absorption. Dyes incorporating this compound have demonstrated energy conversion efficiencies exceeding 10% under standard testing conditions .

Table 1: Performance of Dyes in DSSCs

Dye TypeEfficiency (%)Light Source
N310.0AM 1.5
N71911.0AM 1.5
Z90710.5AM 1.5
K1910.2AM 1.5

Catalysis

CO2 Utilization
Recent studies have focused on the use of this compound in catalyzing CO2 cycloaddition reactions at ambient pressure. By forming coordination polymers with zinc and lanthanide metals, researchers have reported enhanced catalytic performance for these reactions, contributing to sustainable chemistry efforts aimed at carbon capture and utilization .

Material Science

Metal-Organic Frameworks (MOFs)
The compound serves as a building block for the synthesis of metal-organic frameworks (MOFs). The structural versatility provided by the bipyridyl units allows for the formation of porous materials with applications in gas storage and separation technologies .

Case Study: MOF Development
A notable study showcased the construction of a MOF using this compound as a ligand, which exhibited high surface area and selective adsorption properties for CO2 over N2, making it promising for environmental applications .

Photocatalysis

Photocatalytic Activity
The compound has been investigated for its role in photocatalytic systems where it acts as an anchoring unit for iridium complexes. These systems are designed for light-driven chemical transformations such as hydrogen generation from water splitting .

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-4-carboxylic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, influencing the reactivity and selectivity of chemical reactions. The carboxylic acid group can also engage in hydrogen bonding and other non-covalent interactions, further modulating the compound’s behavior in different environments .

Comparison with Similar Compounds

Structural and Functional Differences

The position of the carboxylic acid group and the connectivity of pyridine rings significantly influence the chemical behavior of bipyridine derivatives. Key analogs include:

Table 1: Structural Comparison of Bipyridine Carboxylic Acid Derivatives
Compound Name CAS Number Molecular Formula Functional Groups Key Properties
[2,3'-Bipyridine]-4-carboxylic acid Not reported C₁₁H₈N₂O₂ Carboxylic acid at position 4 Hypothetical; inferred from analogs
2,2'-Bipyridine-4-carboxylic acid 1748-89-6 C₁₁H₈N₂O₂ Carboxylic acid at position 4 Stable under inert gas; used in ligand design
4,4'-Bipyridyl dicarboxylic acid Varies* C₁₂H₈N₂O₄ Two carboxylic acids at 4,4' High solubility; forms coordination polymers
[2,3'-Biquinoline]-4-carboxylic acid 845827-00-1 C₁₉H₁₂N₂O₂ Carboxylic acid at position 4 Synthesized via condensation in acetic acid
[2,3'-Bipyridine]-3-carboxylic acid 1330751-52-4 C₁₁H₈N₂O₂ Carboxylic acid at position 3 Similar backbone; altered electronic properties

*Examples include 2,2′-Bipyridine-4,4′-dicarboxylic acid (CAS 128671-48-1) .

Key Observations:
  • Substituent Position : Carboxylic acid groups at the 4-position (as in 2,2'-bipyridine-4-carboxylic acid) enhance metal-binding affinity compared to derivatives with substituents at the 3-position .
  • Backbone Rigidity: [2,3'-Biquinoline]-4-carboxylic acid (quinoline-based) exhibits extended π-conjugation, increasing stability in coordination complexes compared to pyridine-based analogs .
  • Acidity: Dicarboxylic acid derivatives (e.g., 4,4'-bipyridyl dicarboxylic acid) have lower pKa values than monocarboxylic analogs, favoring deprotonation in aqueous environments .
Table 2: Functional Comparison in Research Contexts
Compound Key Applications Research Findings
2,2'-Bipyridine-4-carboxylic acid Ligand for luminescent metal complexes Forms stable Ru(II) complexes for solar cells
4,4'-Bipyridyl dicarboxylic acid MOF construction Creates porous frameworks for gas storage
[2,3'-Biquinoline]-4-carboxylic acid Anticancer agents Demonstrates moderate cytotoxicity in vitro
  • Coordination Chemistry : The carboxylic acid group in 2,2'-bipyridine-4-carboxylic acid enables chelation to transition metals (e.g., Ru, Ir), enhancing photophysical properties .
  • Biological Activity: Quinoline-based analogs (e.g., [2,3'-biquinoline]-4-carboxylic acid) show promise in medicinal chemistry due to planar aromatic systems interacting with DNA .

Biological Activity

[2,3'-Bipyridine]-4-carboxylic acid (CAS No. 1214384-41-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the bipyridine family, which is known for its ability to interact with various biological targets, including enzymes and receptors. The incorporation of a carboxylic acid group enhances its biological profile, influencing its interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features two pyridine rings connected by a carbon chain with a carboxylic acid group at the 4-position. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that bipyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound possesses activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness in inhibiting microbial growth:

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings highlight the potential of this compound as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has been found to exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The following table summarizes the cytotoxicity results:

Cell LineIC50 (µM)Reference
HeLa15
MCF720
A54925

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are needed to elucidate the specific pathways involved.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has shown potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism, which can contribute to reduced oxidative stress.
  • DNA Binding : The carboxylic acid moiety enhances binding affinity to DNA and proteins, which may play a role in its anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at the University of Karachi demonstrated that complexes of this compound with transition metals exhibited enhanced antimicrobial activity compared to the free ligand. The study highlighted the importance of metal coordination in improving biological efficacy .
  • Cytotoxicity Against Cancer Cells : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death through apoptosis. The study utilized flow cytometry to analyze cell viability and apoptosis markers .

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